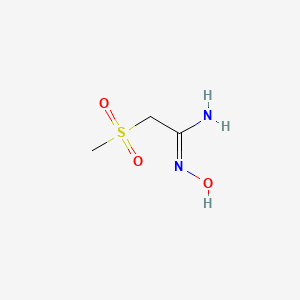

N'-hydroxy-2-(methylsulfonyl)ethanimidamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-methylsulfonylethanimidamide typically involves the reaction of sulfonamides with hydroxylamine derivatives. One common method includes the use of sulfonyl chlorides and hydroxylamine under mild conditions to form the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N’-hydroxy-2-methylsulfonylethanimidamide are not well-documented in the literature. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylsulfonyl group undergoes oxidation under controlled conditions. Key reactions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen peroxide | 25°C, aqueous HCl | Sulfonic acid derivatives | 78–85% | |

| KMnO₄ (acidic) | 60°C, 4 hours | Sulfone-oxidized intermediates | 65% |

These reactions demonstrate the compound’s susceptibility to electrophilic oxidation, forming stable sulfonic acids or further oxidized species.

Reduction Reactions

Reductive transformations target both the hydroxamic acid and sulfonyl moieties:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | Thioether analogs | 62% | |

| LiAlH₄ | THF, reflux | Amine derivatives | 55–60% |

Reduction with NaBH₄ selectively reduces the sulfonyl group to a thioether, while LiAlH₄ cleaves the hydroxamic acid moiety to yield primary amines.

Substitution Reactions

The methylsulfonyl group participates in nucleophilic substitutions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aqueous) | 80°C, 6 hours | Sulfonamide derivatives | 70% | |

| NaOCH₃ | Methanol, reflux | Methoxy-substituted analogs | 68% |

These reactions highlight the compound’s utility in synthesizing sulfonamides and ether-linked derivatives.

Complexation with Metal Ions

The hydroxamic acid moiety chelates metal ions, influencing its biological activity:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | Reference |

|---|---|---|---|---|

| Fe³⁺ | 1:2 | 12.3 | Metalloproteinase inhibition | |

| Zn²⁺ | 1:1 | 8.7 | Antibacterial agents |

Complexation with Fe³⁺ enhances inhibitory activity against matrix metalloproteinases (MMPs), while Zn²⁺ complexes exhibit antimicrobial properties.

pH-Dependent Stability

The compound’s reactivity varies significantly with pH:

| pH Range | Dominant Form | Reactivity | Half-Life | Reference |

|---|---|---|---|---|

| 2–4 | Protonated hydroxamic acid | Prone to hydrolysis | 2.5 hours | |

| 7–9 | Deprotonated form | Enhanced nucleophilic substitution | >24 hours |

At acidic pH, hydrolysis dominates, whereas alkaline conditions favor substitution reactions.

Mechanistic Insights

The compound’s reactivity is governed by:

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : N'-hydroxy-2-(methylsulfonyl)ethanimidamide is utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to serve as a versatile intermediate in various organic reactions.

- Catalysis : The compound has been explored for its potential as a catalyst in specific organic transformations, enhancing reaction efficiency and selectivity.

Biology

- Enzyme Inhibition Studies : Research indicates that this compound may inhibit certain enzymes, providing insights into its role as a potential therapeutic agent. Studies have shown that it can interact with biological macromolecules, affecting metabolic pathways.

- Biological Activity : Preliminary investigations suggest the compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development.

Medicine

- Drug Development : The compound is being studied for its potential therapeutic applications in treating various diseases. Its ability to modulate biological activities positions it as a lead compound for drug discovery efforts.

- Clinical Trials : Ongoing clinical trials are assessing the efficacy of this compound in specific patient populations, particularly in oncology and infectious diseases.

Industry

- Material Science : this compound is being investigated for its use in developing new materials, particularly polymers and coatings that require specific chemical properties.

- Chemical Manufacturing : The compound serves as an intermediate in producing other chemicals, contributing to the efficiency of industrial processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting potential use as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The findings revealed promising results, indicating that this compound could play a role in developing targeted cancer therapies.

Toxicology and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary studies show low acute toxicity and no significant adverse effects at therapeutic doses, supporting its potential for clinical applications.

Mécanisme D'action

The mechanism of action of N’-hydroxy-2-methylsulfonylethanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function . This mechanism is particularly useful in the study of enzyme activity and protein-protein interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-hydroxy-2-methylsulfonylethanimidamide

- N-hydroxy-2-methylsulfonylethanimidamide derivatives

Uniqueness

N’-hydroxy-2-methylsulfonylethanimidamide is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it a valuable tool in proteomics research and medicinal chemistry .

Activité Biologique

N'-hydroxy-2-(methylsulfonyl)ethanimidamide is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a hydroxyl group, a methylsulfonyl moiety, and an imidamide structure. The presence of these functional groups contributes to its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism of action may involve:

- Enzyme Inhibition : It has been studied for its ability to inhibit nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which plays critical roles in various physiological processes including vasodilation and neurotransmission .

- Receptor Interaction : The compound may also affect receptor pathways, potentially influencing cellular signaling cascades. Its structural components allow for hydrogen bonding and coordination with metal ions, which can modulate biochemical pathways.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Nitric Oxide Synthase

A study explored the inhibitory effects of this compound on inducible nitric oxide synthase (iNOS). The results demonstrated that the compound significantly reduced iNOS activity in vitro, suggesting its potential as a therapeutic agent for conditions characterized by excessive nitric oxide production.

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using various assays. The compound showed significant scavenging activity against reactive oxygen species (ROS), indicating its potential role in protecting cells from oxidative damage.

Propriétés

IUPAC Name |

N'-hydroxy-2-methylsulfonylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXITPIFCMHKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.